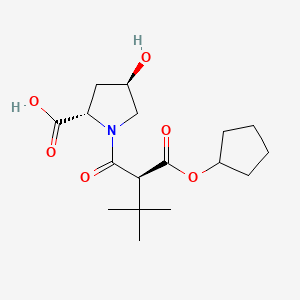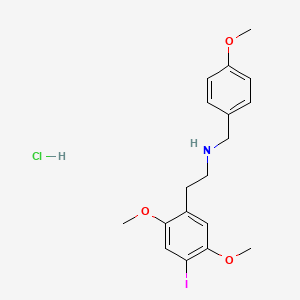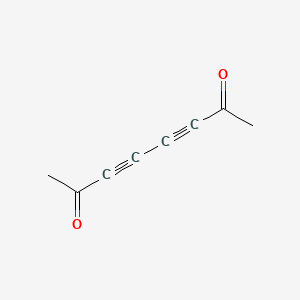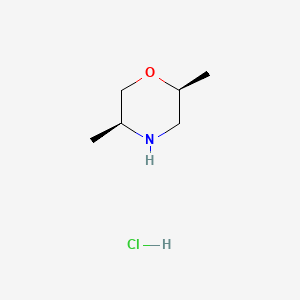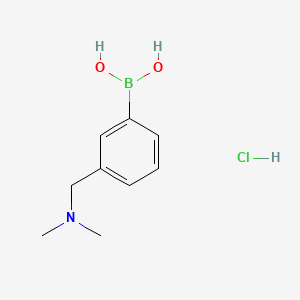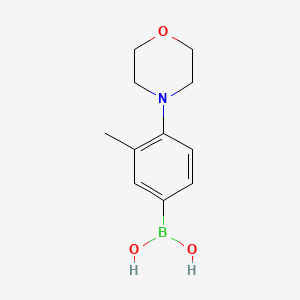
3-Methyl-4-morpholinophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-morpholinophenylboronic Acid is a chemical compound with the molecular formula C11H16BNO3 . It has an average mass of 221.061 Da and a monoisotopic mass of 221.122330 Da . This compound is used for experimental and research purposes .
Synthesis Analysis
The synthesis of borinic acids, which include 3-Methyl-4-morpholinophenylboronic Acid, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A recent paper discusses the advances in the synthesis of diarylborinic acids and their four-coordinated analogs .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-morpholinophenylboronic Acid consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be represented by the SMILES string OB(O)c1ccc(c(c1)C)N2CCOCC2 .Chemical Reactions Analysis
Boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
Synthesis of Benzoxaborole Derivatives : A study detailed the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This process highlights the utility of morpholine and boronic acid derivatives in synthesizing complex molecules with potential applications in material science and as intermediates in organic synthesis (Sporzyński et al., 2005).
Development of Photocatalytic Materials : The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride showcases the incorporation of morpholine units to improve dye aggregation tendency, underlining its significance in developing materials for biomedical and photocatalytic applications (Tiravia et al., 2022).
Biomedical Research Applications
Antifungal Drug Development : Research into the mutagenic effects and predicted carcinogenicity of a morpholine derivative aimed at antifungal drug development illustrates the role of morpholine derivatives in creating safer therapeutic agents (Bushuieva et al., 2022).
Prodrug Synthesis for Topical Delivery : The synthesis and evaluation of novel morpholinyl prodrugs of naproxen for topical drug delivery demonstrate the application of morpholine derivatives in enhancing the solubility and permeability of pharmaceuticals, potentially leading to more effective treatments (Rautio et al., 2000).
Antimicrobial Activity : Studies on morpholine-containing 2-R-phenyliminothiazole derivatives reveal their significant antimicrobial activity, highlighting the potential of morpholine derivatives in the development of new antimicrobial agents (Yeromina et al., 2019).
Orientations Futures
The future research of boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, is likely to focus on the development of new photosensitizers with enhanced tumor selectivity, thereby improving the effectiveness of photodynamic therapy . Additionally, new applications of boronic acids in medical devices and other fields are expected .
Propriétés
IUPAC Name |
(3-methyl-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHCTVLDYDVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-morpholinophenylboronic acid | |
CAS RN |
1426245-63-7 |
Source


|
| Record name | 3-Methyl-4-morpholinophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


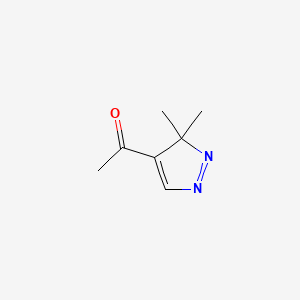
![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
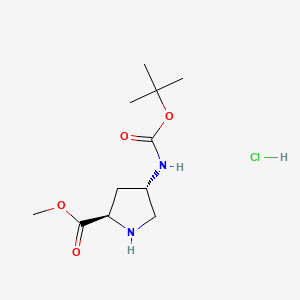
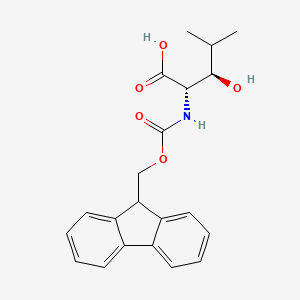
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
